
2,2'-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two benzoxazole groups attached to a naphthalene core, which imparts specific chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) typically involves the condensation of 1,7-diaminonaphthalene with 5-methyl-2-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole rings.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted benzoxazole compounds.
Aplicaciones Científicas De Investigación
2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of optical brighteners and as a component in various materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) involves its ability to absorb ultraviolet light and re-emit it as visible light, making it useful as a fluorescent probe. The molecular targets and pathways involved include interactions with nucleic acids and proteins, which can be studied using fluorescence spectroscopy.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole)
- 2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]
- 2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]
Uniqueness
What sets 2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) apart from similar compounds is its specific structural configuration, which imparts unique fluorescent properties and reactivity. This makes it particularly valuable in applications requiring precise fluorescence characteristics and chemical stability.
Propiedades
Número CAS |
65475-05-0 |
|---|---|
Fórmula molecular |
C26H18N2O2 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
5-methyl-2-[7-(5-methyl-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C26H18N2O2/c1-15-6-10-23-21(12-15)27-25(29-23)18-9-8-17-4-3-5-19(20(17)14-18)26-28-22-13-16(2)7-11-24(22)30-26/h3-14H,1-2H3 |
Clave InChI |
MZSRRPFODRGPBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=CC=C4C5=NC6=C(O5)C=CC(=C6)C)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


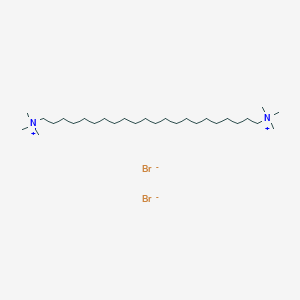
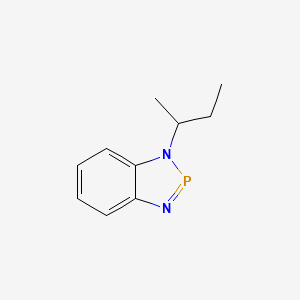
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)
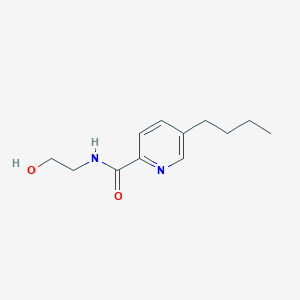
![calcium;[3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B14479215.png)
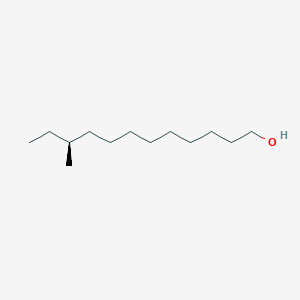
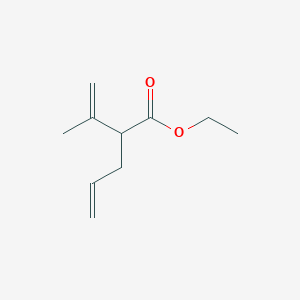
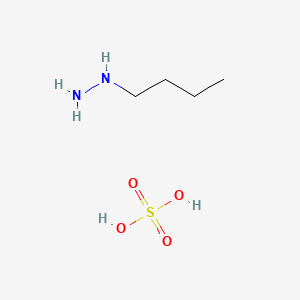
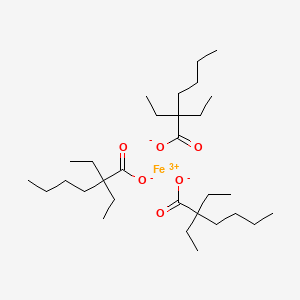
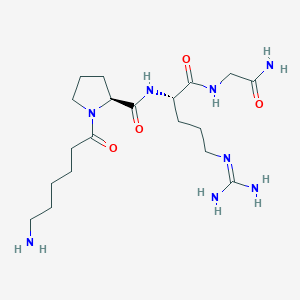
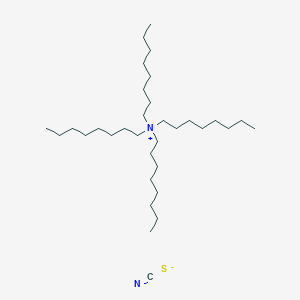
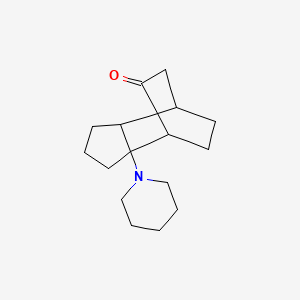
![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)
